(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
Sch 33440 is a bioactive chemical.
Scientific Research Applications
Molecular Structure and Dynamics
The compound's molecular structure and dynamics have been a subject of study, particularly in the context of β-lactam penem antibiotics. For instance, X-ray analyses have revealed details about its structural conformation, highlighting differences in spatial arrangements and hydrogen bonding patterns (Dapporto et al., 1999).
Synthesis and Structural Analysis
Studies have focused on synthesizing various derivatives of this compound and analyzing their structures. These efforts include isolating and characterizing new β-lactam compounds from fermentation broths (Shibamoto et al., 1980) and synthesizing novel β-lactamase inhibitors (Hunt & Zomaya, 1982).
Stability and Interaction Studies
Comparative studies have been conducted to evaluate the stability of this compound and its analogs, particularly against renal dehydropeptidase-I, providing insights into their biochemical behavior and interactions (Hikida et al., 1993).
Chemical Reactions and Modifications
Extensive research has been carried out to explore various chemical reactions and modifications of this compound. This includes the synthesis of new derivatives for potential use in targeted drug delivery systems (Blau et al., 2008) and investigations into cycloaddition reactions (Corbett, 1986).
Application in Antibacterial Research
This compound and its derivatives have been studied for their potential as antibacterial agents. Research includes synthesizing and testing new carbapenems for antibacterial activity (Valiullina et al., 2019).
properties
CAS RN |
81036-52-4 |
---|---|
Molecular Formula |
C11H16N2O4S2 |
Molecular Weight |
304.38 |
IUPAC Name |
(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4S2/c1-5(14)6-8(15)13-7(10(16)17)11(19-9(6)13)18-4-2-3-12/h5-6,9,14H,2-4,12H2,1H3,(H,16,17)/t5-,6?,9-/m1/s1 |
SMILES |
CC(C1C2N(C1=O)C(=C(S2)SCCCN)C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Sch 33440; Sch33440; Sch-33440. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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